molecular formula C12H15ClN2 B2408769 N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride CAS No. 1158201-57-0

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride

Cat. No. B2408769
CAS RN: 1158201-57-0
M. Wt: 222.72
InChI Key: IWRFCDUORDHOGI-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1158201-57-0 . It has a molecular weight of 222.72 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2.ClH/c1-4-12-10 (5-6-13-12)7-9 (1)8-14-11-2-3-11;/h1,4-7,11,13-14H,2-3,8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 222.72 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is related to compounds used in the synthesis of a variety of substituted indoles. Indoles play crucial roles in various biological processes. For instance, gramine, an analogous compound, is used in synthesizing L-tryptophan and its derivatives, which are significant in neuropharmacology and as precursors to biologically active compounds like serotonin (Semenov & Granik, 2004).

Application in Disease Treatment

Cyclopropanamine compounds, similar to N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride, are explored for their role in DNA packaging and potential use in treating various diseases like schizophrenia and Alzheimer's. These compounds act as inhibitors of lysine-specific demethylase-1 (LSD1), affecting gene expression through histone methylation (Blass, 2016).

Receptor Binding and Agonist Activities

Conformationally constrained N1-arylsulfonyltryptamine derivatives, which are structurally related, exhibit significant binding affinity and modulating capabilities on the 5-HT6 receptor. Such compounds can be potential treatments for conditions involving these receptors (Cole et al., 2005).

Synthesis of Indoline Alkaloids

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is structurally related to compounds used in the synthesis of indoline alkaloids, which are known for their biological activities. Cyclopropanation strategies are key in assembling these complex molecules, indicating the significance of such structures in medicinal chemistry (Zhang, Song, & Qin, 2011).

N-Cyclopropylation in Pharmaceutical Industry

Direct N-cyclopropylation of cyclic amides and azoles, a process related to the modification of N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride, plays a crucial role in the pharmaceutical industry. This technique enhances the metabolic stability of medicinal compounds, demonstrating the importance of cyclopropane structures in drug development (Gagnon et al., 2007).

Safety and Hazards

The safety data sheet (SDS) for “N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride” can be found online . The SDS contains information on the potential hazards of the compound, as well as guidelines for its safe handling and storage.

properties

IUPAC Name

N-(1H-indol-5-ylmethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11;/h1,4-7,11,13-14H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFCDUORDHOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride

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